molecular formula C10H10O5 B8798927 3-(Acetyloxy)-4-methoxybenzoic acid CAS No. 60444-56-6

3-(Acetyloxy)-4-methoxybenzoic acid

Cat. No. B8798927
CAS RN: 60444-56-6
M. Wt: 210.18 g/mol
InChI Key: ZOIQMOPABGFDGI-UHFFFAOYSA-N
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Description

3-(Acetyloxy)-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Acetyloxy)-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Acetyloxy)-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60444-56-6

Product Name

3-(Acetyloxy)-4-methoxybenzoic acid

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-acetyloxy-4-methoxybenzoic acid

InChI

InChI=1S/C10H10O5/c1-6(11)15-9-5-7(10(12)13)3-4-8(9)14-2/h3-5H,1-2H3,(H,12,13)

InChI Key

ZOIQMOPABGFDGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

17.0 g of 3-hydroxy-4-methoxy-benzoic acid and 51.6 g of acetic anhydride were combined and stirred at 140° C. for 3 h. Then 50 ml of water were added at 100° C., the mixture was heated under reflux for 30 min, another 200 ml of water were added and the mixture heated under reflux for 30 min. The mixture was cooled to 0° C., and the product was filtered off, washed with water and dried in vacuo to yield 18.8 g of the title compound.
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17 g
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reactant
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51.6 g
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200 mL
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50 mL
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Synthesis routes and methods III

Procedure details

17.0 g of 3-Hydroxy-4-methoxy-benzoic acid were added to 51.6 g of acetic ahydride and the mixture stirred at 140° C. for 3 h. The mixture was then allowed to cool to 100° C., 50 ml of water added dropwise and the temperature kept at 100° C. Then, 200 ml of water were added and the mixture was stirred at 100° C. for 30 minutes. The mixture was then cooled and stirred at 0° C. for 1 h. The product was then isolated by filtration, washed with 50 ml of water and dried under reduced pressure to yield 18.8 g of the title compound that was used without further purification.
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17 g
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reactant
Reaction Step One
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51.6 g
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reactant
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200 mL
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solvent
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50 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a suspension of 600 mg (3.57 mmol) of 3-hydroxy-4-methoxybenzoic acid (Aldrich Chemical Company, Milwaukee, Wis.) in 5 mL of anhyd CH2Cl2 was added 1.31 mL (7.50 mmol) of N,N-diisopropylethylamine and the mixture stirred until homogeneous (ca. 5 min). Acetyl chloride (305 μL, 4.28 mmol) was added dropwise over 2 min followed by 2.0 mg ((0.016 mmol) of 4-dimethylaminopyridine. After stirring at room temperature for 1 h, the mixture was poured into 50 mL of EtOAc and washed with 1 M HCl (3×25 mL). The organic phase was extracted with saturated NaHCO3 (6×15 mL) and the combined extracts saturated with solid NaCl and acidified to pH 2 with conc HCl. The resulting suspension was extracted with EtOAc (3×20 mL) and the combined extracts were dried over Na2SO4 and concentrated in vacuo to afford the title compound as a light beige powder (463 mg, 62%). 1H-NMR (300 MHz, CDCl3) δ8.00 (dd, 1H, J=8.7, 2.0 Hz), 7.79 (d, 1H, 2.0 Hz), 7.00 (d, 1H, 8.7 Hz), 3.91 (s, 3H), and 2.34 (s, 3H).
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600 mg
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reactant
Reaction Step One
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5 mL
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solvent
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1.31 mL
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reactant
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305 μL
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reactant
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Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0.016 mmol
Type
catalyst
Reaction Step Five
Yield
62%

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